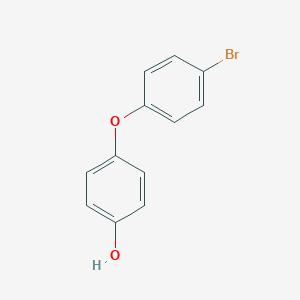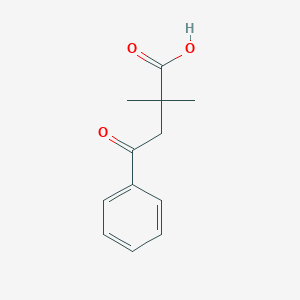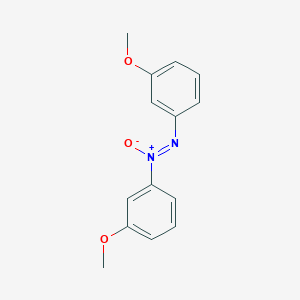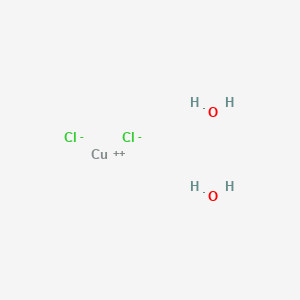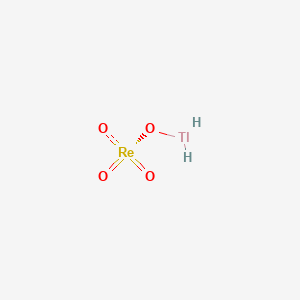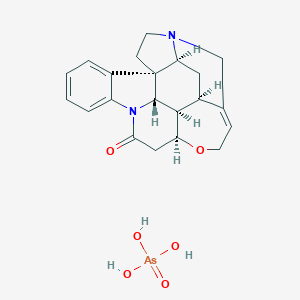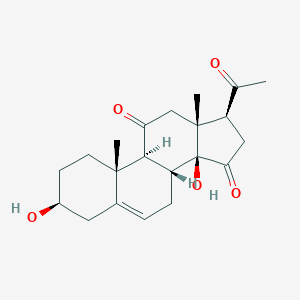
gamma-Digiprogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is a member of the digiprogenin family, which includes several other steroidal compounds, and is known for its unique properties that make it an attractive option for various research studies.
科学的研究の応用
Gamma-Digiprogenin has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. It has also been used in studies on cardiac function and has been shown to have potential applications in the treatment of heart failure. Additionally, gamma-Digiprogenin has been used in studies on the nervous system and has been shown to have potential applications in the treatment of neurodegenerative diseases.
作用機序
Gamma-Digiprogenin works by inhibiting the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Gamma-Digiprogenin has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have potential applications in the treatment of heart failure, as it can improve cardiac function by increasing contractility and reducing heart rate.
実験室実験の利点と制限
Gamma-Digiprogenin has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has been shown to have potential applications in various research areas. However, there are also some limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on gamma-Digiprogenin. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential off-target effects. Finally, there is a need for more studies to investigate its potential applications in cancer research and therapy.
In conclusion, gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is synthesized from the plant Digitalis purpurea and has been shown to have potential applications in various research areas, including cancer research, cardiac function, and neurodegenerative diseases. While it has several advantages for lab experiments, there are also some limitations to its use, and further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
合成法
Gamma-Digiprogenin is synthesized from the plant Digitalis purpurea, which is commonly known as foxglove. The leaves of this plant contain several steroidal compounds, including digoxin and digitoxin, which are used to treat various heart conditions. Gamma-Digiprogenin is synthesized from these compounds by a process known as hydrolysis, which involves the use of acid to break down the glycoside bonds that hold the sugar molecules together. This process results in the formation of gamma-Digiprogenin, which is then purified and isolated for further use.
特性
CAS番号 |
13181-90-3 |
|---|---|
製品名 |
gamma-Digiprogenin |
分子式 |
C21H28O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
InChIキー |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
正規SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



